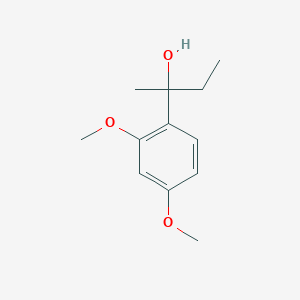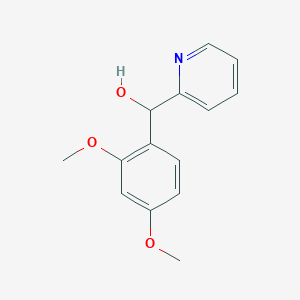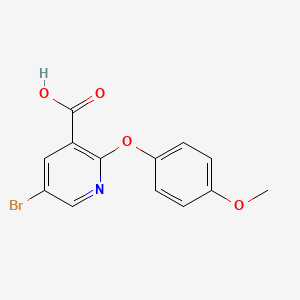
2-(2,5-Dimethylphenyl)-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)-2-pentanol is an organic compound belonging to the class of secondary alcohols. It features a phenyl ring substituted with two methyl groups at positions 2 and 5, and a pentanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method includes the reduction of 2-(2,5-dimethylphenyl)pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale Grignard reactions or catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 2-(2,5-dimethylphenyl)pentanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, although it is already in a reduced form as a secondary alcohol.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride (AlCl3) and various electrophiles.
Major Products Formed:
Oxidation: 2-(2,5-dimethylphenyl)pentanone.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethylphenyl)-2-pentanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethylphenyl)-2-pentanol: Similar structure but with methyl groups at positions 2 and 6 on the phenyl ring.
2-(3,5-Dimethylphenyl)-2-pentanol: Different positions of methyl groups on the phenyl ring.
Uniqueness: 2-(2,5-Dimethylphenyl)-2-pentanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-8-13(4,14)12-9-10(2)6-7-11(12)3/h6-7,9,14H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGECJPCXHYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=CC(=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)


![2-[2-(3-Bromophenyl)acetamido]acetic acid](/img/structure/B7879164.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)

